molecular formula C23H26N6O5S B3019663 Ethyl 4-[(4-chloro-2,5-dimethoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 1115982-81-4

Ethyl 4-[(4-chloro-2,5-dimethoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate

Cat. No. B3019663
CAS RN: 1115982-81-4
M. Wt: 498.56
InChI Key: DMKIMYDEODPSIX-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-chloro-2,5-dimethoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a compound that belongs to the class of naphthyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The naphthyridine core is a structural motif that is often explored for its pharmacological properties.

Synthesis Analysis

The synthesis of naphthyridine derivatives can be achieved through various methods. One approach is the Pfitzinger-type condensation, which involves the reaction of a synthon such as [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester with a 2-acetylazaaromatic species to yield bi- and tridentate ligands containing the naphthyridine moiety . Another method includes the transformation of diethyl acetone-1,3-dicarboxylate with malononitrile, followed by reactions with N,N-dimethylformamide dimethylacetal (DMFDMA) and subsequent cyclization to afford substituted naphthyridine carboxylates . Additionally, ethyl 4-substituted naphthyridine-3-carboxylates can be synthesized from diethyl pyridine dicarboxylates by aminomethinylation with 1,3,5-triazine .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives can be elucidated using techniques such as single crystal X-ray diffraction. This method provides detailed information about the crystal and molecular structure, including unit cell parameters, space group, and the presence of disorder in the molecule . Such structural data are crucial for understanding the conformation and potential reactivity of the naphthyridine derivatives.

Chemical Reactions Analysis

Naphthyridine derivatives can participate in various chemical reactions due to their activated unsaturated systems. They can undergo conjugated addition reactions of carbanions in the presence of basic catalysts . These reactions are significant as they can lead to the formation of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure. Factors such as the presence of substituents, the nature of the functional groups, and the overall molecular conformation affect properties like solubility, melting point, and reactivity. The crystal packing stability is also influenced by intermolecular interactions such as hydrogen bonding .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. It could potentially interact with biological systems in a variety of ways depending on its structure and the presence of various functional groups .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as its reactivity. It could potentially be used in a variety of fields, including medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

ethyl 4-[[2-[2-[3-(methylcarbamoyl)piperidin-1-yl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O5S/c1-3-34-22(33)14-6-8-16(9-7-14)26-17(30)12-29-13-25-19-18(21(29)32)35-23(27-19)28-10-4-5-15(11-28)20(31)24-2/h6-9,13,15H,3-5,10-12H2,1-2H3,(H,24,31)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKIMYDEODPSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCC(C4)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-{2-[3-(methylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate

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